molecular formula C8H7NS2 B1331321 2-Methyl-4-(2-thienyl)-1,3-thiazole CAS No. 21036-67-9

2-Methyl-4-(2-thienyl)-1,3-thiazole

Cat. No. B1331321
CAS RN: 21036-67-9
M. Wt: 181.3 g/mol
InChI Key: HILMKDNBZMYHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(2-thienyl)-1,3-thiazole (MTT) is an organic compound that belongs to the thiazole family. It is a heterocyclic aromatic compound that has been studied extensively due to its potential applications in the fields of biology and chemistry. MTT has been used in a variety of scientific research applications, including in vivo and in vitro studies, as well as for biochemical and physiological effects. The compound has been found to have a variety of biological activities, such as anti-inflammatory, anti-bacterial, and anti-tumor effects.

Scientific Research Applications

1. Synthesis of Quinazolinone and Quinazoline Derivatives The compound “2-Methyl-4-(2-thienyl)-1,3-thiazole” is used in the synthesis of quinazolinone and quinazoline derivatives . These derivatives have received significant attention due to their distinct biopharmaceutical activities. They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Antifungal Activity

The compound has been used in the synthesis of new thieno[2,3-b]pyridines incorporating quinazoline or benzimidazole moiety . These newly synthesized compounds have shown promising antifungal activity .

Antibacterial Activity

Quinazoline and quinazolinone derivatives, which can be synthesized using “2-Methyl-4-(2-thienyl)-1,3-thiazole”, have shown a wide range of biological activities including antibacterial activity .

Anti-inflammatory Activity

Quinazoline and quinazolinone derivatives have also shown anti-inflammatory activity . This makes “2-Methyl-4-(2-thienyl)-1,3-thiazole” a valuable compound in the research and development of new anti-inflammatory drugs .

Anticancer Activity

The compound is used in the synthesis of molecules that have shown anticancer activity . This opens up possibilities for the development of new anticancer drugs .

Anticonvulsant Activity

Quinazoline and quinazolinone derivatives, which can be synthesized using “2-Methyl-4-(2-thienyl)-1,3-thiazole”, have shown anticonvulsant activity . This makes the compound a valuable resource in the research and development of new anticonvulsant drugs .

properties

IUPAC Name

2-methyl-4-thiophen-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS2/c1-6-9-7(5-11-6)8-3-2-4-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILMKDNBZMYHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352813
Record name 2-methyl-4-(2-thienyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21036-67-9
Record name 2-methyl-4-(2-thienyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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